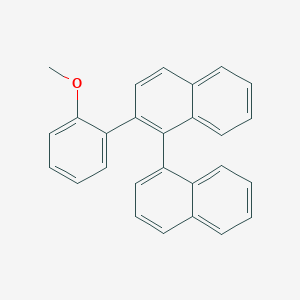
2-(2-Methoxyphenyl)-1,1'-binaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-1,1’-binaphthalene is an organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two naphthalene rings connected through a single bond, with a methoxyphenyl group attached to one of the naphthalene rings. The unique structure of 2-(2-Methoxyphenyl)-1,1’-binaphthalene makes it an interesting subject for research in various fields of chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1,1’-binaphthalene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-bromo-1,1’-binaphthalene and 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2-(2-Methoxyphenyl)-1,1’-binaphthalene are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(2-Methoxyphenyl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The naphthalene rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of 2-(2-Hydroxyphenyl)-1,1’-binaphthalene.
Reduction: Formation of partially or fully hydrogenated binaphthalene derivatives.
Substitution: Formation of halogenated or nitrated binaphthalene derivatives.
科学的研究の応用
2-(2-Methoxyphenyl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: Studied for its potential biological activities, including anti-cancer properties.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-1,1’-binaphthalene in biological systems is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-(2-Methoxyphenyl)benzoxazole: Similar in structure but with an oxazole ring instead of a naphthalene ring.
2-Methoxyphenylacetic acid: Contains a methoxyphenyl group but lacks the binaphthalene structure.
Uniqueness
2-(2-Methoxyphenyl)-1,1’-binaphthalene is unique due to its binaphthalene core structure, which imparts distinct electronic and optical properties. This makes it particularly valuable in material science applications, where such properties are crucial.
特性
CAS番号 |
834861-06-2 |
|---|---|
分子式 |
C27H20O |
分子量 |
360.4 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-1-naphthalen-1-ylnaphthalene |
InChI |
InChI=1S/C27H20O/c1-28-26-16-7-6-14-23(26)25-18-17-20-10-3-5-13-22(20)27(25)24-15-8-11-19-9-2-4-12-21(19)24/h2-18H,1H3 |
InChIキー |
VHVUWNQUDXRFIA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


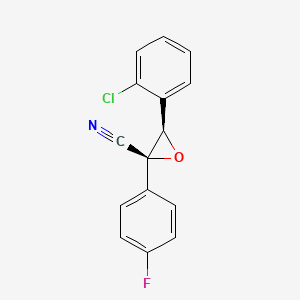
![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid](/img/structure/B14196553.png)
![2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B14196564.png)
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14196581.png)
![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
silane](/img/structure/B14196595.png)
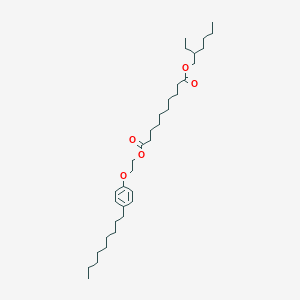
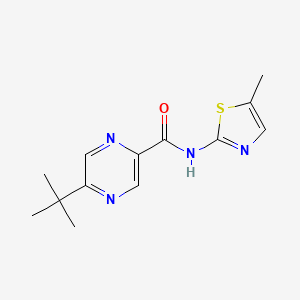
![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)
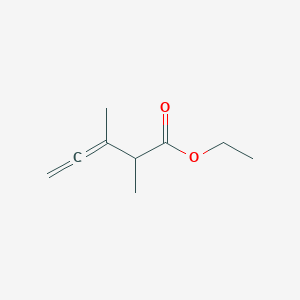
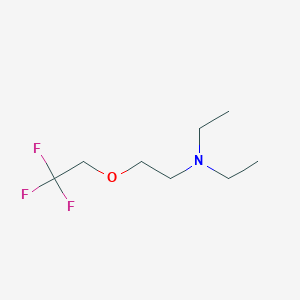
![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
